An In-depth Technical Guide to 4-Hydroxypyridine 1-oxide
An In-depth Technical Guide to 4-Hydroxypyridine 1-oxide
This guide provides a comprehensive technical overview of 4-Hydroxypyridine 1-oxide, a versatile heterocyclic compound with significant applications in research and development, particularly in the fields of medicinal chemistry and drug development. This document delves into its chemical and physical properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction
4-Hydroxypyridine 1-oxide, identified by the CAS number 6890-62-6 , is a pyridine N-oxide derivative that has garnered considerable interest in organic synthesis and medicinal chemistry.[1] Its unique electronic properties, arising from the N-oxide functionality and the hydroxyl group, make it a valuable building block for the synthesis of a wide range of more complex molecules.[2][3] The N-oxide group enhances the reactivity of the pyridine ring towards both nucleophilic and electrophilic substitution, while the hydroxyl group provides a handle for further functionalization.[4] This guide will explore the fundamental aspects of 4-Hydroxypyridine 1-oxide, providing a robust resource for its effective utilization in a laboratory setting.
Chemical and Physical Properties
4-Hydroxypyridine 1-oxide exists in tautomeric equilibrium with its corresponding pyridone form, 1-hydroxy-4(1H)-pyridone. In solution and the solid state, the pyridone tautomer is generally favored due to intermolecular hydrogen bonding.[5] The prevalence of a specific tautomer can be influenced by the solvent and the physical state.
A summary of its key physical and chemical properties is presented in the table below:
| Property | Value | Source |
| CAS Number | 6890-62-6 | |
| Molecular Formula | C₅H₅NO₂ | |
| Molecular Weight | 111.10 g/mol | |
| Appearance | Light brown to off-white powder | |
| Solubility | Soluble in water, ethanol, chloroform, and carbon tetrachloride; slightly soluble in benzene and ether. | |
| Melting Point | Not available | |
| Boiling Point | Not available |
Synthesis of 4-Hydroxypyridine 1-oxide
The synthesis of 4-Hydroxypyridine 1-oxide is typically achieved through the oxidation of 4-hydroxypyridine. The N-oxidation of pyridines is a well-established transformation in organic chemistry, often employing peroxy acids as the oxidizing agent.
General Synthesis Workflow
The overall workflow for the synthesis of 4-Hydroxypyridine 1-oxide from its pyridine precursor is illustrated below.
Caption: General workflow for the synthesis of 4-Hydroxypyridine 1-oxide.
Detailed Experimental Protocol: Oxidation of 4-Hydroxypyridine
This protocol describes a common method for the N-oxidation of 4-hydroxypyridine using peracetic acid generated in situ from hydrogen peroxide and acetic acid.[6][7]
Materials:
-
4-Hydroxypyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-hydroxypyridine (1 equivalent) in glacial acetic acid.
-
Slowly add a 30% solution of hydrogen peroxide (1.1 to 1.5 equivalents) to the stirring solution. The addition should be done cautiously as the reaction can be exothermic.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Causality behind Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst for the formation of peracetic acid from hydrogen peroxide.
-
Excess Hydrogen Peroxide: A slight excess of the oxidizing agent is used to ensure complete conversion of the starting material.
-
Temperature Control: Maintaining the temperature in the specified range is crucial to ensure a reasonable reaction rate without promoting decomposition of the product or the oxidizing agent.
-
Neutralization and Extraction: The workup procedure is designed to remove the acidic solvent and unreacted reagents, isolating the desired N-oxide product.
Reactivity of 4-Hydroxypyridine 1-oxide
The presence of the N-oxide and hydroxyl groups significantly influences the reactivity of the pyridine ring.
Tautomerism
As previously mentioned, 4-hydroxypyridine 1-oxide exists in equilibrium with its tautomer, 1-hydroxy-4(1H)-pyridone. This equilibrium is a key aspect of its chemistry and can affect its reactivity in different chemical environments.
Caption: Tautomeric equilibrium of 4-Hydroxypyridine 1-oxide.
Electrophilic Aromatic Substitution
The N-oxide group is an activating group for electrophilic aromatic substitution at the 4-position. However, in 4-hydroxypyridine 1-oxide, this position is already substituted. The interplay between the activating N-oxide and hydroxyl groups directs electrophiles to the 2- and 6-positions.
Nucleophilic Aromatic Substitution
The N-oxide functionality also activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions.[6] This reactivity is valuable for introducing a variety of substituents onto the pyridine ring.
A representative nucleophilic substitution reaction is depicted below:
Caption: General pathway for nucleophilic substitution on 4-Hydroxypyridine 1-oxide.
Applications in Drug Development and Research
4-Hydroxypyridine 1-oxide and its derivatives are important scaffolds in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their potential to engage in various biological interactions.
-
Antimicrobial Agents: Certain derivatives of pyridine N-oxide have shown antimicrobial activity. For instance, 4-alanylpyridine-N-oxide has been reported to have antibacterial effects.[8] The N-oxide moiety can be crucial for the biological activity, potentially acting as a prodrug that is reduced in vivo.[8]
-
Enzyme Inhibition: The structural features of 4-hydroxypyridine 1-oxide make it a candidate for designing enzyme inhibitors. The hydroxyl and N-oxide groups can participate in hydrogen bonding interactions within the active site of a target enzyme.
-
Metal Chelators: The hydroxypyridinone scaffold, which is tautomeric with hydroxypyridine, is a well-known metal chelating agent. This property is being explored for the development of therapeutic agents for diseases related to metal ion imbalance and for the design of radiopharmaceuticals.
-
Building Block in Synthesis: 4-Hydroxypyridine 1-oxide serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[9][2][3][10] Its reactivity allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.
Spectroscopic Analysis
A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-Hydroxypyridine 1-oxide.
| Spectroscopic Data | Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants of these protons provide information about the substitution pattern and the electronic environment of the ring. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing N-oxide group and the electron-donating hydroxyl group. |
| FT-IR | The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group, C=C and C=N stretching vibrations of the aromatic ring, and the N-O stretching of the N-oxide functionality. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. A prominent peak for the molecular ion is expected at m/z 111.[1] |
Safety and Handling
4-Hydroxypyridine 1-oxide should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[1]
Safety Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
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Hydrogen Bonding in Pyridine N-Oxide/Acid Systems: Proton Transfer and Fine Details Revealed by FTIR, NMR, and X-ray Diffraction - ResearchGate. Available at: [Link]
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(PDF) Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups - ResearchGate. Available at: [Link]
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Direct evidence for the existence of both tautomeric forms of 4-hydroxypyridines in the solid state - RSC Publishing. Available at: [Link]
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Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study - Schlegel Group - Wayne State University. Available at: [Link]
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